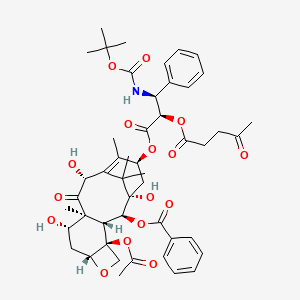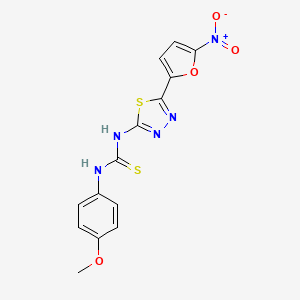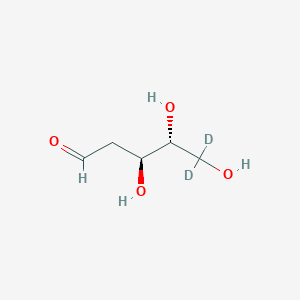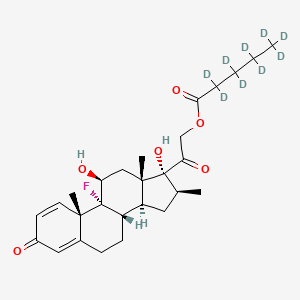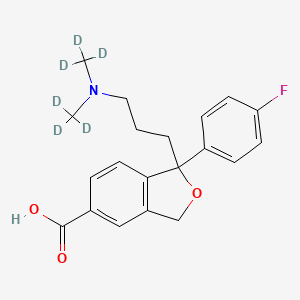
Citalopram carboxylic acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citalopram carboxylic acid-d6 is a deuterated form of citalopram carboxylic acid, which is a metabolite of citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of citalopram due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of citalopram carboxylic acid-d6 involves the synthesis of citalopram followed by its conversion to the carboxylic acid form. The synthesis of citalopram typically involves the cyclization of a precursor diol in the presence of an azodicarboxylate, a phosphine, and a strong base . The deuterated form is achieved by incorporating deuterium atoms at specific positions during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Citalopram carboxylic acid-d6 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of carboxylic acids to alcohols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of citalopram carboxylic acid.
Reduction: Formation of citalopram alcohol.
Substitution: Formation of substituted citalopram derivatives.
Applications De Recherche Scientifique
Citalopram carboxylic acid-d6 is used in various scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of citalopram in biological systems.
Drug Development: Used as an internal standard in mass spectrometry for the quantification of citalopram and its metabolites.
Neuroscience: Investigating the effects of citalopram on serotonin reuptake and neurotransmission.
Analytical Chemistry: Developing sensitive and selective detection methods for citalopram in complex matrices.
Mécanisme D'action
Citalopram carboxylic acid-d6, like citalopram, inhibits the reuptake of serotonin in the central nervous system by blocking the serotonin transporter (SLC6A4). This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The deuterated form is primarily used for tracking and studying the pharmacokinetics of citalopram without altering its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The non-deuterated form of citalopram carboxylic acid-d6.
Escitalopram: The S-enantiomer of citalopram, which is more potent and selective.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and quantification using mass spectrometry. This makes it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C20H22FNO3 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24)/i1D3,2D3 |
Clé InChI |
GECQEQCYCDJXJC-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


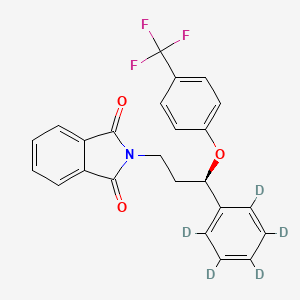
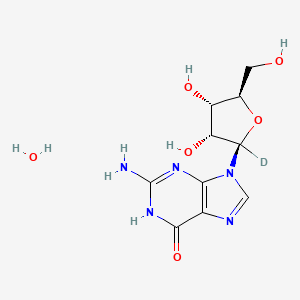
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
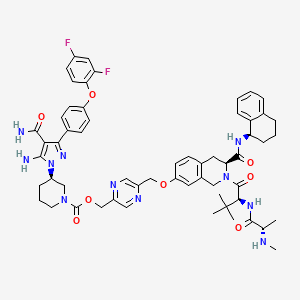

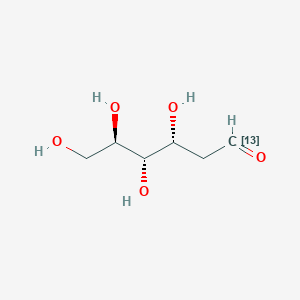
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
